2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene
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Overview
Description
2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene is a halogenated benzene derivative. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a fluorine atom attached to a benzene ring. It is commonly used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene typically involves the bromination of 1-(cyclopropylmethoxy)-3-fluorobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common. This ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(cyclopropylmethoxy)-3-fluorobenzene derivatives.
Oxidation: Products include compounds with additional oxygen-containing functional groups.
Reduction: The major product is 1-(cyclopropylmethoxy)-3-fluorobenzene.
Scientific Research Applications
2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various biomolecules. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
- 2-Bromo-1-(cyclopropylmethoxy)-3-(difluoromethyl)benzene
- 2-Bromo-1-(cyclopropylmethoxy)-3-chlorobenzene
Uniqueness
2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interaction with other molecules. The presence of the cyclopropylmethoxy group further distinguishes it from other halogenated benzene derivatives, providing unique steric and electronic properties.
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMRNVWNPKGXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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